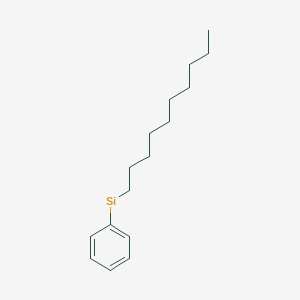
CID 10060596
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxymonosulfuric acid . It is also referred to as Caro’s acid . This compound is a powerful oxidizing agent and is widely used in various industrial and laboratory applications due to its strong oxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peroxymonosulfuric acid can be synthesized through the reaction of hydrogen peroxide with sulfuric acid . The reaction is as follows:
H2O2+H2SO4→H2SO5+H2O
This reaction is typically carried out under controlled conditions to ensure the safe handling of the highly reactive and potentially explosive product .
Industrial Production Methods: In industrial settings, peroxymonosulfuric acid is often produced as an intermediate for the production of potassium monopersulfate, a bleaching and oxidizing agent. The industrial process involves the combination of chlorosulfuric acid and hydrogen peroxide .
Chemical Reactions Analysis
Types of Reactions: Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is one of the strongest oxidizing agents known and can oxidize a wide range of organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where it replaces other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include and . The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Specific reducing agents and controlled conditions are required.
Substitution Reactions: Various organic and inorganic substrates can be used, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products can range from simple oxides to complex organic compounds .
Scientific Research Applications
Peroxymonosulfuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong oxidizing agent in various chemical reactions and processes.
Biology: It is employed in the disinfection and sterilization of biological materials and equipment.
Medicine: It is used in the preparation of certain pharmaceuticals and in the sterilization of medical instruments.
Industry: It is used in the bleaching of textiles, paper, and pulp, as well as in the treatment of wastewater.
Mechanism of Action
The mechanism by which peroxymonosulfuric acid exerts its effects involves the release of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals, are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms .
Comparison with Similar Compounds
Peroxydisulfuric acid (H2S2O8): Another strong oxidizing agent, but with different structural and reactivity properties.
Hydrogen peroxide (H2O2): A less potent oxidizing agent but widely used due to its stability and ease of handling.
Potassium monopersulfate (KHSO5): A salt of peroxymonosulfuric acid, used in similar applications but with different handling and stability characteristics.
Uniqueness: Peroxymonosulfuric acid is unique due to its extremely high oxidative potential, making it one of the most powerful oxidizing agents available. Its ability to generate reactive oxygen species upon decomposition sets it apart from other oxidizing agents .
Properties
Molecular Formula |
C16H26Si |
|---|---|
Molecular Weight |
246.46 g/mol |
InChI |
InChI=1S/C16H26Si/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
InChI Key |
LQHXVBKTPKTZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
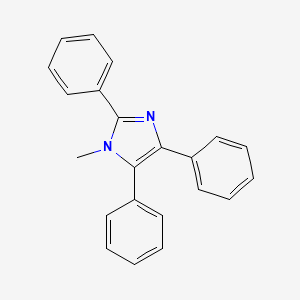
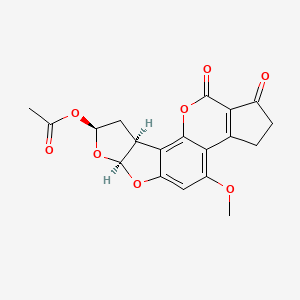
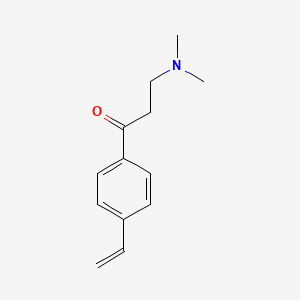


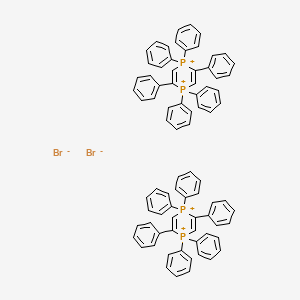

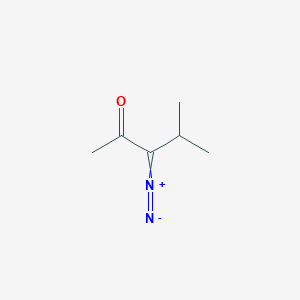


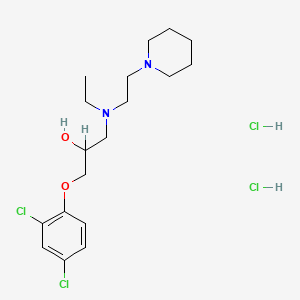
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)

